8-Hydroxyoctanal
Overview
Description
8-Hydroxyoctanal is an organic compound with the molecular formula C8H16O2 It is an aldehyde with a hydroxyl group attached to the eighth carbon atom in the octanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 8-Hydroxyoctanal involves the oxidation of 8-bromo-1-octanol. The process starts with the formation of the tetrahydropyranyl (THP) ether of 8-bromo-1-octanol. This intermediate is then subjected to oxidation using pyridine-N-oxide and sodium bicarbonate in anhydrous toluene. The reaction mixture is stirred overnight under reflux, followed by extraction and distillation to yield this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of 6-chlorohexanol with dialkyl malonate esters. This is followed by thermal decarboxylation of the malonic acid derivative and isolation of the 8-Hydroxyoctanoic acid, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyoctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-hydroxyoctanoic acid.
Reduction: It can be reduced to form 8-hydroxyoctanol.
Condensation: It can undergo condensation reactions with malonic acid to form complex molecules.
Common Reagents and Conditions:
Oxidation: Pyridine-N-oxide and sodium bicarbonate in anhydrous toluene.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Condensation: Malonic acid in the presence of a base.
Major Products Formed:
Oxidation: 8-Hydroxyoctanoic acid.
Reduction: 8-Hydroxyoctanol.
Condensation: Complex molecules such as (E)-10-hydroxy-2-decenoic acid.
Scientific Research Applications
8-Hydroxyoctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 8-Hydroxyoctanal involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Hydroxy-2-decanone: Used in the synthesis of complex organic molecules.
8-Hydroxy-1-octanol: A related alcohol with similar chemical properties.
Uniqueness: 8-Hydroxyoctanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydroxyl and aldehyde functional groups make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
8-hydroxyoctanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h7,10H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUYLUMVUPFPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459345 | |
Record name | 8-hydroxyoctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22054-14-4 | |
Record name | 8-hydroxyoctanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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